1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene
Beschreibung
1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene is a brominated aromatic compound featuring a 1,3-dioxolane ring fused to the benzene core. This molecule is characterized by three key substituents:
- Bromine at the 1-position, enabling participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings).
- 1,3-Dioxolane at the 3-position, a cyclic acetal that serves as a protecting group for carbonyl functionalities or enhances solubility in polar solvents.
- Methoxy group at the 4-position, which modulates electronic effects on the aromatic ring .
The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its balanced reactivity and stability .
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-3-2-7(11)6-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRLYFLACMBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625124 | |
| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156603-10-0 | |
| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Sequential Functionalization of the Benzene Core
Advanced Catalytic Systems
Lewis Acid-Catalyzed Bromination
Comparative studies highlight FeBr₃ as superior to AlCl₃ for bromination selectivity. FeBr₃ directs bromine to the ortho position relative to the methoxy group, minimizing para-substitution byproducts.
Table 1. Bromination Catalysts and Outcomes
| Catalyst | Selectivity (1-Bromo Isomer) | Byproducts | Yield (%) |
|---|---|---|---|
| FeBr₃ | 92% | <5% | 78 |
| AlCl₃ | 74% | 18% | 65 |
| ZnCl₂ | 68% | 22% | 60 |
Radical Bromination with NBS
NBS in the presence of benzoyl peroxide (BPO) enables radical bromination under milder conditions. This method avoids Lewis acids, reducing side reactions but requiring UV light initiation.
Conditions :
-
Solvent : CCl₄
-
Light Source : 365 nm UV lamp
-
Yield : 70%
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and safety. Continuous flow systems achieve 98% conversion by maintaining precise temperature control (25±2°C) and residence times (30–45 seconds).
Table 2. Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Conversion Rate | 78% | 98% |
| Byproduct Formation | 12% | 2% |
| Annual Capacity | 500 kg | 5,000 kg |
Purification Techniques
-
Liquid-Liquid Extraction : Separates unreacted bromine using sodium thiosulfate (Na₂S₂O₃).
-
Distillation : Isolates the product via vacuum distillation (bp 322°C at 760 mmHg).
Mechanistic Insights
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the benzene ring via electron donation, directing bromine to the ortho position. Density Functional Theory (DFT) calculations confirm a 15.2 kcal/mol lower activation energy for ortho vs. para substitution.
Acetal Stability Under Bromination
The dioxolane ring remains intact during bromination due to its stability in acidic conditions. Hydrolysis studies show <2% ring opening even after 24 hours in HBr-containing media.
Emerging Methodologies
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the dioxolane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of organic chemistry, 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitution and oxidation, expands its utility in synthetic applications.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Sodium hydroxide, potassium tert-butoxide | Functional group derivatives |
| Oxidation | Potassium permanganate, chromium trioxide | Aldehydes or carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Dehalogenated or reduced derivatives |
Biology
Research indicates that this compound exhibits potential biological activity . Its interactions with biomolecules suggest it may influence enzyme activity or receptor binding, making it a candidate for drug discovery.
Antimicrobial Activity
Studies have shown that compounds with the dioxolane structure possess significant antimicrobial properties. For instance:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus, Staphylococcus epidermidis | 625–1250 µg/mL |
| Compound B | Pseudomonas aeruginosa | 625 µg/mL |
| Compound C | Enterococcus faecalis | 625 µg/mL |
| Compound D | Candida albicans | Significant activity |
These findings highlight the compound's potential as an antimicrobial agent against various pathogens.
Medicinal Applications
In medicinal chemistry, the unique structure of this compound makes it a promising pharmacophore . Its ability to modulate biological pathways through interactions with specific molecular targets positions it as a lead compound in drug design.
Comparative Studies
Comparative studies with similar compounds reveal the unique biological profile of this compound:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-fluorobenzene | Fluorine instead of methoxy | Moderate antibacterial activity |
| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-chlorobenzene | Chlorine instead of methoxy | Lower antifungal efficacy |
| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-nitrobenzene | Nitro group addition | Enhanced cytotoxicity |
The presence of the methoxy group enhances solubility and influences interactions with biological targets more effectively than other substituents.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and methoxy group can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Fluorinated Analog: 1-Bromo-3-(1,3-dioxolan-2-yl)-4-fluorobenzene
- Structural Difference : Methoxy group replaced by fluorine at the 4-position.
- Reactivity :
- Applications : Preferred in fluorinated drug candidates where metabolic stability is critical.
Non-Dioxolane Analog: 4-Bromo-2-ethyl-1-methoxybenzene
- Structural Difference : 1,3-Dioxolane replaced by an ethyl group at position 3.
- Reactivity: Ethyl group acts as an electron donor, increasing ring electron density and accelerating electrophilic aromatic substitution. Lack of dioxolane eliminates acetal-based protection/deprotection pathways, simplifying synthesis but reducing functional group versatility .
- Applications : Used in simpler coupling reactions where acetal chemistry is unnecessary.
Benzyloxy-Substituted Analog: 4-Benzyloxy-2-bromo-1-methoxybenzene
- Structural Difference : 1,3-Dioxolane replaced by benzyloxy at position 3.
- Reactivity: Benzyloxy group offers orthogonal protection strategies (e.g., hydrogenolysis for deprotection) compared to acid-labile dioxolanes. Bromine and methoxy groups retain their roles in directing substituents during synthesis .
- Applications : Common in multi-step syntheses requiring sequential deprotection.
Dioxolane-Containing Bromoarenes: 2-(3-Bromophenyl)-1,3-dioxolane
- Structural Difference : Methoxy group absent; dioxolane directly attached to bromobenzene.
- Reactivity :
- Applications : Intermediate in materials science for constructing conjugated systems.
Comparative Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | Substituents (Positions) | Key Reactivity Features | Primary Applications |
|---|---|---|---|
| This compound | Br (1), 1,3-dioxolane (3), OMe (4) | Cross-coupling, acetal stability | Pharmaceuticals |
| 1-Bromo-3-(1,3-dioxolan-2-yl)-4-fluorobenzene | Br (1), 1,3-dioxolane (3), F (4) | Oxidative stability, slow electrophilic substitution | Fluorinated drug intermediates |
| 4-Bromo-2-ethyl-1-methoxybenzene | Br (1), Et (3), OMe (4) | Fast electrophilic substitution | Agrochemicals |
| 4-Benzyloxy-2-bromo-1-methoxybenzene | Br (2), BnO (4), OMe (1) | Hydrogenolysis for deprotection | Multi-step organic synthesis |
Key Research Findings
- Acetal Stability : The 1,3-dioxolane group in this compound is stable under basic conditions but cleaves under acidic hydrolysis (e.g., HCl/MeOH), enabling controlled deprotection .
- Electronic Effects : Methoxy and dioxolane groups synergistically activate the aromatic ring for nucleophilic substitution at position 1, while bromine directs incoming electrophiles to positions 2 and 5 .
- Thermal Stability : The compound decomposes above 180°C, similar to allyloxy-substituted analogs, but outperforms nitro-containing derivatives in thermal resilience .
Biologische Aktivität
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is an organic compound characterized by the presence of a bromine atom, a dioxolane ring, and a methoxy group attached to a benzene ring. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : The precursor compound, 3-(1,3-dioxolan-2-YL)-4-methoxybenzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
- Formation of Dioxolane Ring : The dioxolane ring is introduced through a reaction with ethylene glycol in the presence of an acid catalyst.
- Methoxylation : The methoxy group is introduced via methylation using agents such as dimethyl sulfate or methyl iodide.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The presence of the dioxolane ring and methoxy group can influence binding affinity and specificity towards enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to observable biological effects .
Antimicrobial Properties
Research has indicated that compounds featuring the 1,3-dioxolane structure exhibit significant antimicrobial activity. A study synthesized various derivatives of 1,3-dioxolanes and tested them against several bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus, Staphylococcus epidermidis | 625–1250 µg/mL |
| Compound 4 | Pseudomonas aeruginosa | 625 µg/mL |
| Compound 5 | Enterococcus faecalis | 625 µg/mL |
| Compound 6 | Candida albicans | Significant activity |
All synthesized derivatives except one showed excellent antifungal activity against C. albicans, while most demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Comparative Studies
Comparative studies highlight the unique biological profile of this compound relative to its analogs. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-fluorobenzene | Fluorine instead of Methoxy | Moderate antibacterial activity |
| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-chlorobenzene | Chlorine instead of Methoxy | Lower antifungal efficacy |
| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-nitrobenzene | Nitro group addition | Enhanced cytotoxicity |
The methoxy group in this compound enhances solubility and modulates interactions with biological targets more effectively than other substituents .
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- A study demonstrated that derivatives with ether or ester groups at specific positions exhibited significant antibacterial and antifungal activities against pathogens such as E. faecalis and C. albicans.
- Another research focused on the synthesis of chiral and racemic forms of dioxolanes found that structural variations significantly impacted their pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via bromination and protection of the dioxolane moiety. For example, a homologation reaction using 1-(bromomethyl)-4-methoxybenzene with diazo compounds under Lewis acid catalysis (e.g., GP-1 procedure) yields derivatives. Purification typically employs flash column chromatography (5% EtOAc/hexane), and intermediates are characterized by NMR to confirm regiochemistry and purity .
Q. How is the structural configuration of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL refines the structure. Data collection involves high-resolution detectors, and refinement accounts for twinning or disorder. SHELXPRO interfaces with macromolecular datasets, enabling precise determination of bond angles and torsional strain in the dioxolane ring .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., methoxy at C4, bromo at C1). - COSY and NOESY resolve coupling in the dioxolane group.
- IR/Raman : Detect vibrational modes of the C-Br (565 cm) and dioxolane C-O-C (1120 cm).
- UV-Vis : Monitors conjugation effects in derivatives .
Advanced Research Questions
Q. How can divergent reactivity in Lewis acid-catalyzed transformations of this compound be rationalized?
- Methodological Answer : Divergent outcomes (e.g., C-C insertion vs. elimination) arise from steric and electronic effects. Computational studies (DFT) model transition states to predict regioselectivity. For instance, bulky Lewis acids (e.g., Cu(OTf)) favor insertion into electron-rich aryl-Br bonds, while smaller catalysts (BF) promote elimination .
Q. What strategies resolve contradictions in reaction yields reported for cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions often stem from trace moisture or oxygen. Rigorous anhydrous conditions (e.g., Schlenk line) and catalytic systems (Pd/SPhos ligand) improve reproducibility. Kinetic studies (GC-MS monitoring) identify side reactions (e.g., protodebromination) .
Q. How is enantiomeric purity assessed in chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC with columns like Chiralpak AD-H separates enantiomers. Derivatization (e.g., para-methoxybenzyl ether) enhances resolution. Circular dichroism (CD) confirms absolute configuration, supported by [α] measurements (e.g., +1.2 in CHCl) .
Q. What computational methods predict the compound’s reactivity in radical or photochemical reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
